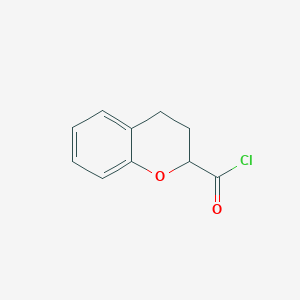

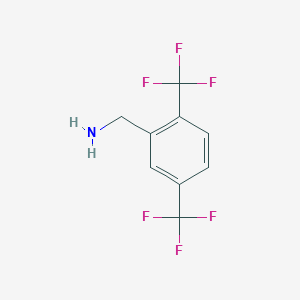

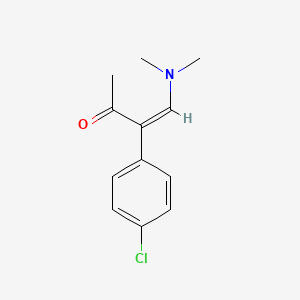

![molecular formula C15H14N4O2 B3038216 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 81000-12-6](/img/structure/B3038216.png)

6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Übersicht

Beschreibung

This compound, also known as 6-AMINO-4-(4-METHOXYPHENYL)-3-PR-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE, has a linear formula of C17H18N4O2. It has a molecular weight of 310.359 and is part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of pyranopyrazoles involves a one-pot four-component reaction of aromatic aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This reaction can be carried out in the presence of the choline chloride/thiourea catalyst under reflux for 40 minutes or under ultrasonic irradiation for 8 minutes .Chemical Reactions Analysis

The chemical reactions involving this compound are typically multi-component condensation reactions. For instance, it can be synthesized through the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research has demonstrated the effectiveness of pyranopyrazole derivatives, including 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (AMPC), as inhibitors for mild steel corrosion in HCl solutions. AMPC has shown high corrosion inhibition efficiency, possibly due to its adsorption on mild steel surfaces. Studies incorporate weight loss measurement, electrochemical techniques, and surface morphology examinations such as SEM, EDX, and AFM (Yadav et al., 2016).

Catalytic Applications

AMPC has been synthesized using isonicotinic acid as a dual and biological organocatalyst. This synthesis method is characterized by its green, simple, and efficient approach, utilizing a one-pot, four-component condensation reaction under solvent-free conditions (Zolfigol et al., 2013).

Antioxidant and Anti-Rust Properties

The compound has been evaluated for its potential as an additive for medium lubricating oils. Investigations have shown it to be an effective copper corrosion inhibitor, anti-rust agent, and antioxidant. These properties are particularly useful in industrial applications, such as enhancing the performance and longevity of lubricating oils (Salih & Al-Messri, 2022).

Interaction with Bovine Serum Albumin

Studies on the interaction of AMPC with bovine serum albumin (BSA) have been conducted. These investigations are significant for understanding the bioavailability and pharmacokinetics of the compound, as protein binding plays a crucial role in these processes (Wan Yu, 2007).

Synthesis of Bioactive Heterocycles

AMPC has been utilized as a building block for synthesizing various heterocyclic compounds. These synthesized compounds exhibit a range of biological activities, such as antimicrobial properties. The research highlights the compound's versatility in creating pharmacologically active molecules (El-ziaty et al., 2018).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is the p38 MAP kinase . This kinase plays a crucial role in cellular responses to stress and inflammation .

Mode of Action

The compound interacts with the ATP-binding pocket and the lipid-binding pocket of p38 MAP kinase . The binding affinity of the compound to the lipid pocket is higher than to the ATP-binding pocket, implying potential applications as allosteric inhibitors .

Biochemical Pathways

The compound affects the p38 MAP kinase pathway . This pathway is involved in cellular responses to stress and inflammation. By inhibiting p38 MAP kinase, the compound can potentially modulate these responses .

Result of Action

Given its interaction with p38 map kinase, it may modulate cellular responses to stress and inflammation .

Biochemische Analyse

Biochemical Properties

6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of p38 MAP kinase . This enzyme is crucial in cellular responses to stress and inflammation. The compound interacts with the ATP-binding pocket and the lipid-binding pocket of p38 MAP kinase, exhibiting a higher affinity for the lipid pocket .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving p38 MAP kinase . By inhibiting this kinase, the compound can modulate gene expression and cellular metabolism, leading to reduced inflammation and potentially inhibiting cancer cell proliferation . The compound’s effects on different cell types, including immune cells and cancer cells, highlight its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with p38 MAP kinase . The compound binds to both the ATP-binding pocket and the lipid-binding pocket of the kinase, with a higher affinity for the lipid pocket . This binding inhibits the kinase’s activity, leading to downstream effects on gene expression and cellular responses to stress and inflammation . The inhibition of p38 MAP kinase by this compound suggests its potential as an allosteric inhibitor in therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of p38 MAP kinase, leading to prolonged anti-inflammatory and anticancer effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38 MAP kinase without significant adverse effects . At higher doses, toxic effects have been observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors . The compound’s metabolism can affect its bioavailability and efficacy, with certain metabolic pathways leading to its activation or inactivation . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy . Studies have shown that the compound can effectively reach and accumulate in inflamed or cancerous tissues, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on p38 MAP kinase . Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring its effective inhibition of the kinase and subsequent therapeutic effects .

Eigenschaften

IUPAC Name |

6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-8-12-13(9-3-5-10(20-2)6-4-9)11(7-16)14(17)21-15(12)19-18-8/h3-6,13H,17H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGISYUBGOYLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401129219 | |

| Record name | 6-Amino-1,4-dihydro-4-(4-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401129219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81000-12-6 | |

| Record name | 6-Amino-1,4-dihydro-4-(4-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81000-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,4-dihydro-4-(4-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401129219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-6-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B3038139.png)

![8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, 9CI; (3RS,6RS)-form, 3-O-Ac](/img/structure/B3038145.png)